molecular formula C20H19NO4 B14975292 N-(4-acetylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

N-(4-acetylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B14975292
M. Wt: 337.4 g/mol
InChI Key: AELTYSPKAZCNCQ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that combines benzofuran and carboxamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-acetylphenylamine, which is then reacted with ethyl 2-methyl-1-benzofuran-3-carboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of water as a solvent, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(4-acetylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole

Uniqueness

N-(4-acetylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C20H19NO4/c1-4-24-16-9-10-18-17(11-16)19(13(3)25-18)20(23)21-15-7-5-14(6-8-15)12(2)22/h5-11H,4H2,1-3H3,(H,21,23)

InChI Key

AELTYSPKAZCNCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)C(=O)C)C

Origin of Product

United States

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